molecular formula C12H12O2S B1635968 (3-Methoxyphenyl)(2-thienyl)methanol CAS No. 327070-53-1

(3-Methoxyphenyl)(2-thienyl)methanol

Cat. No.: B1635968
CAS No.: 327070-53-1
M. Wt: 220.29 g/mol
InChI Key: JXTVWBSRVWXIQE-UHFFFAOYSA-N
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Description

“(3-Methoxyphenyl)(2-thienyl)methanol” is a chemical compound with the molecular formula C12H12O2S . It is used in the preparation of thiophene containing Trisubstituted Methanes (TRSMs) as antitubercular agents .


Molecular Structure Analysis

The molecular weight of “this compound” is 220.28 . The canonical SMILES structure is COC1=CC=CC(=C1)C(C2=CC=CS2)O .

Scientific Research Applications

Polymer Solar Cells Enhancement (3-Methoxyphenyl)(2-thienyl)methanol has been implicated in the efficiency enhancement of polymer solar cells. A study by Zhou et al. (2013) demonstrates that treating polymer solar cells with methanol can lead to significant efficiency improvements. The methanol treatment improved various properties such as built-in voltage, series resistance, charge-transport property, charge extraction, and reduced charge recombination. This resulted in enhanced open-circuit voltage, short-circuit current, and fill factor in the devices, showcasing the potential of methanol in optimizing polymer solar cell performance Zhou et al., 2013.

Chemical Reactions and Synthesis The compound is involved in unique chemical reactions, as shown in a study by Aitken and Garnett (2000), where 3-Methoxythiophene-2-methanol undergoes condensation with elimination of water and formaldehyde under acidic conditions. This reaction pathway indicates its potential in synthetic chemistry applications Aitken & Garnett, 2000.

Nanomaterials and Catalysis In the field of nanomaterials and catalysis, Wu et al. (2012) utilized methanol to probe the surface sites of ceria nanocrystals with well-defined surface planes. The study highlights how methanol adsorption and desorption can provide insights into the nature of surface sites on nanomaterials, which is crucial for catalytic applications Wu et al., 2012.

Electrocatalytic Oxidation The electrocatalytic oxidation of methanol and other simple alcohols has been studied using nickel-based chemically modified electrodes, as explored by Ciszewski and Milczarek (1996). The study emphasizes the potential of this compound in electrochemical applications, specifically in the oxidation processes that are fundamental in energy conversion and storage technologies Ciszewski & Milczarek, 1996.

Lipid Dynamics The impact of methanol on lipid dynamics has been investigated by Nguyen et al. (2019), where methanol was shown to significantly influence lipid dynamics, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics. This study provides valuable insights into the biophysical effects of methanol on membrane dynamics, which can have implications in biological systems and drug delivery Nguyen et al., 2019.

Properties

IUPAC Name

(3-methoxyphenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTVWBSRVWXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281010
Record name α-(3-Methoxyphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327070-53-1
Record name α-(3-Methoxyphenyl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327070-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Methoxyphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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